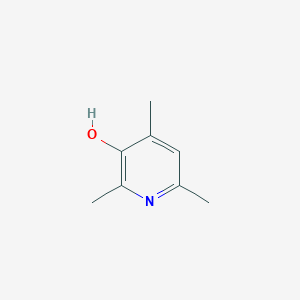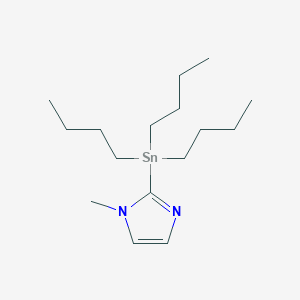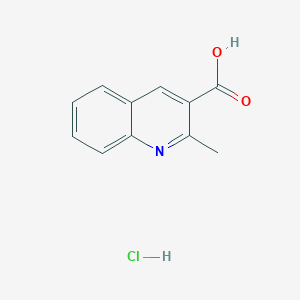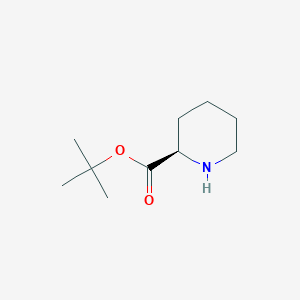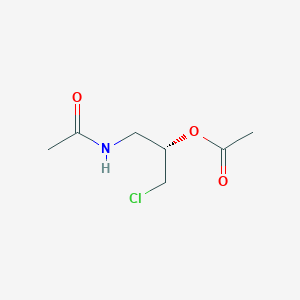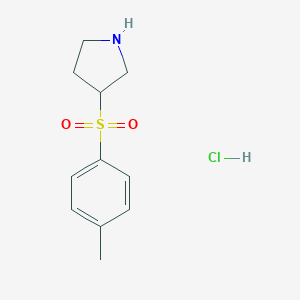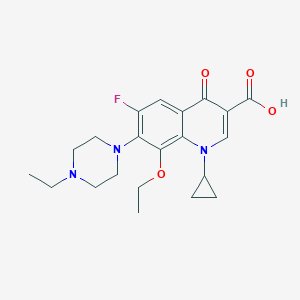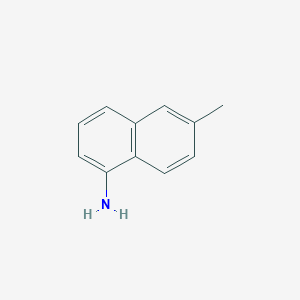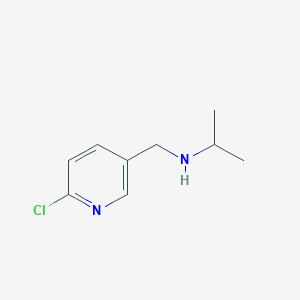
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-Chloropyridin-3-yl)methyl)propan-2-amine” is a chemical compound with the molecular formula C9H13ClN2 . It has a molecular weight of 184.66 g/mol . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “N-((6-Chloropyridin-3-yl)methyl)propan-2-amine” is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-((6-Chloropyridin-3-yl)methyl)propan-2-amine” is a solid compound . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique
Agricultural Chemistry
This compound is a metabolite of Acetamiprid , a novel neonicotinoid insecticide used against pests like Holotrichia consanguinea in sugarcane. Its role in the metabolic pathways of insecticides makes it crucial for developing more effective agricultural chemicals .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules. It can be used to create complex structures in medicinal chemistry and materials science, as seen in patents describing its reactions with other organic compounds .
Pharmaceutical Research
In pharmaceuticals, this compound has been explored for its potential to modify the pharmacokinetic properties of therapeutic agents. It’s involved in the synthesis of compounds that show activity on specific kinases, which are important targets in cancer therapy .
Material Science
It has applications in material science, particularly in the synthesis of new organic nonlinear optical (NLO) materials. These materials are crucial for developing advanced photonic and optoelectronic devices .
Analytical Chemistry
As a chemical standard or reference compound, it’s used in analytical chemistry to identify or quantify substances within a sample using chromatography or spectroscopy techniques .
Green Chemistry
The compound is involved in green chemistry protocols for synthesizing substituted N-(pyridin-2-yl)imidates, which are intermediates for pharmaceuticals and agrochemicals, emphasizing environmentally friendly methods .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Danger" . Hazard statements include H301, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis bacterium
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anticancer activity against liver and lung cancer This suggests that the compound may interact with its targets to disrupt cellular processes, leading to cell death
Pharmacokinetics
Information on the pharmacokinetics of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable . Future studies should aim to investigate these aspects.
Result of Action
Given its potential anti-tubercular and anticancer activities, it can be hypothesized that the compound may induce cell death in mycobacterium tuberculosis or cancer cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect n-((6-chloropyridin-3-yl)methyl)propan-2-amine is currently unavailable . Future studies should consider factors such as pH, temperature, and the presence of other molecules, as these can impact the compound’s stability and its interactions with its targets.
Propriétés
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)11-5-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMVDXUPASWJKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625698 |
Source


|
| Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine | |
CAS RN |
120739-83-5 |
Source


|
| Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



